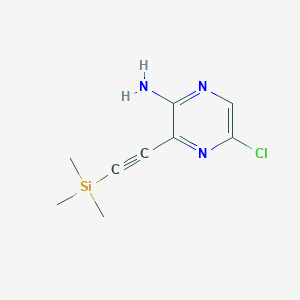

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine

描述

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine (CAS: 1244776-64-4) is a pyrazine derivative featuring a chloro substituent at position 5, a trimethylsilyl-protected ethynyl group at position 3, and an amine group at position 2. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing anticancer agents such as thieno[2,3-b]pyrazine derivatives . Its synthesis typically involves palladium-catalyzed trimethylsilyl ethynylation of halogenated pyrazin-2-amine precursors (e.g., 5-bromo-6-chloropyrazin-2-amine) under Sonogashira coupling conditions, achieving yields of 60–95% . The trimethylsilyl group enhances stability during subsequent reactions, such as cyclization or chlorination, while the ethynyl moiety provides a handle for further functionalization .

属性

IUPAC Name |

5-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQWNFMNOPZVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine has shown potential in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Interaction with Cytochrome P450

Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could have implications for drug-drug interactions and metabolic pathways, necessitating further investigation into its pharmacokinetics and safety profile .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. The trimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various applications.

Application Examples

- Polymer Synthesis : The compound can serve as a precursor in the synthesis of functional polymers that exhibit desirable mechanical and thermal properties.

- Nanomaterials : Its reactivity allows for the incorporation into nanostructured materials, potentially enhancing their electronic or optical properties.

Organic Synthesis

The compound is valuable in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it an important reagent in synthetic chemistry.

Synthetic Pathways

This compound can be synthesized through multi-step reactions involving halogenation and silylation techniques. These methods can be optimized to improve yield and purity.

相似化合物的比较

Table 1: Structural Features of Selected Pyrazin-2-amine Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine | Cl (5), TMS-ethynyl (3), NH₂ (2) | C₉H₁₁ClN₃Si | 241.73 g/mol | Ethynyl, Silyl, Chloro |

| 3-Chloro-5-methylpyrazin-2-amine [14] | Cl (3), CH₃ (5), NH₂ (2) | C₅H₆ClN₃ | 143.58 g/mol | Methyl, Chloro |

| 3-Chloro-5-(trifluoromethyl)pyrazin-2-amine [15] | Cl (3), CF₃ (5), NH₂ (2) | C₅H₃ClF₃N₃ | 209.55 g/mol | Trifluoromethyl, Chloro |

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine [9, 16] | Br (5), TMS-ethynyl (3), NH₂ (2) | C₉H₁₁BrN₃Si | 286.17 g/mol | Ethynyl, Silyl, Bromo |

| 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine [11, 17] | Cl (5), TMS-ethynyl (3), NH₂ (2) | C₁₀H₁₃ClN₂Si | 224.76 g/mol | Ethynyl, Silyl, Chloro (Pyridine core) |

Key Observations :

- Electronic Effects : The trimethylsilyl (TMS) ethynyl group in the target compound reduces electron density at position 3, enhancing electrophilic substitution resistance compared to methyl or trifluoromethyl derivatives .

- Steric Effects : The bulky TMS group in the target compound increases steric hindrance, limiting reactivity in crowded environments compared to smaller substituents (e.g., Cl, CF₃) .

- Core Heterocycle : Replacing the pyrazine core with pyridine (as in 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine) reduces hydrogen-bonding capacity due to fewer nitrogen atoms, impacting solubility and biological target interactions .

Functionalization Potential

- The TMS-ethynyl group in the target compound enables selective deprotection (e.g., with TBAF) to generate terminal alkynes for click chemistry, a feature absent in non-ethynyl analogs like 3-Chloro-5-methylpyrazin-2-amine .

- Bromo derivatives (e.g., 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) undergo Suzuki-Miyaura cross-coupling, whereas chloro analogs require harsher conditions (e.g., Buchwald-Hartwig amination) .

准备方法

Sonogashira Cross-Coupling Strategy

The predominant and efficient approach to synthesize 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine involves the Sonogashira cross-coupling reaction of halogenated pyrazine derivatives with trimethylsilylacetylene.

- Starting materials : Typically, 5-chloropyrazin-2-amine derivatives bearing a halogen (e.g., bromo or chloro) at the 3-position are used.

- Catalysts and conditions : Palladium catalysts such as Pd(PPh3)2Cl2 with copper(I) iodide as a co-catalyst are employed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction specifics : The reaction proceeds under mild heating (room temperature to 60 °C) and often under inert atmosphere to prevent oxidative side reactions.

- Outcome : The trimethylsilyl-ethynyl group is introduced regioselectively at the 3-position, preserving the 5-chloro substituent and the amino group at the 2-position.

This method provides moderate to high yields (typically 60-85%) and good regioselectivity, as confirmed by NMR and LC-MS characterization.

Alkylation and Amination Steps to Functionalize Pyrazine Core

Before or after the Sonogashira coupling, the pyrazine core may undergo selective amination or alkylation to achieve the desired substitution pattern:

- Amination : Introduction of the amino group at the 2-position can be achieved by nucleophilic substitution of halogenated pyrazines with ammonia or amines under microwave-assisted or thermal conditions.

- Alkylation : Methylation or other alkylations at nitrogen atoms can be performed using methyl iodide or similar alkylating agents in the presence of bases like sodium hydride or sodium tert-butoxide.

These steps are crucial for tuning the electronic properties of the pyrazine ring and facilitating subsequent coupling reactions.

Use of Mild Alkali Reagents in Preparation

A patented method highlights the use of mild alkali reagents such as sodium tert-butoxide, potassium tert-butoxide, or carbonates in the preparation process to improve safety, yield, and purity compared to harsher reagents like sodium hydride.

-

- Dissolve 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine in N,N-dimethylacetamide (DMAc).

- Add a mild alkali reagent (molar ratio 1.0-1.5 relative to the substrate).

- Heat the mixture to 40-100 °C and react for 0.5 to 2 hours.

- Cool to room temperature, then add p-toluenesulfonyl chloride for further functionalization if needed.

- Work-up involves quenching with sodium bicarbonate solution, filtration, recrystallization, and drying to obtain the pure product.

Reaction Parameters and Yields: Summary Table

Research Findings and Analytical Data

- NMR Characterization : ^1H NMR spectra show characteristic singlets for the trimethylsilyl protons (~0.3 ppm) and aromatic pyrazine protons (~7-8 ppm).

- Mass Spectrometry : LC-MS and HRMS confirm molecular ion peaks consistent with the expected molecular weight (e.g., m/z 259.1 for protonated species).

- Purification : Recrystallization from mixed solvents is preferred over column chromatography for scalability.

- Selectivity : Microwave-assisted reactions enhance regioselectivity in amination steps, minimizing side products.

Summary and Industrial Implications

The preparation of this compound is effectively achieved by a combination of:

- Sonogashira cross-coupling for ethynyl introduction,

- Controlled amination and alkylation for functional group installation,

- Use of mild alkali reagents and optimized reaction conditions to improve safety, yield, and purity.

These methods are supported by detailed experimental data and have been optimized for industrial scalability, offering safer and more cost-effective routes compared to traditional approaches involving harsher reagents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine, and how can reaction parameters be optimized?

- Methodology : The compound is synthesized via Sonogashira coupling, where 5-bromo-6-chloropyrazin-2-amine reacts with trimethylsilyl acetylene in the presence of PdCl₂(dppf) (catalyst), CuI (co-catalyst), and NEt₃ (base) in THF at 60–80°C. Microwave-assisted hydrogenation (Pd/C, NH₄CO₂H in EtOH) improves regioselectivity and yield .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (PdCl₂(dppf)) | 5–10 mol% | Ensures C–C coupling |

| Temperature | 70°C (Sonogashira) | Minimizes side products |

| Reaction Time | 12–24 h (microwave: 1 h) | Accelerates cyclization |

Q. How is the compound characterized, and what spectroscopic techniques are critical for structural validation?

- Techniques :

- ¹H/¹³C NMR : Peaks for the trimethylsilyl (TMS) group (δ ~0.2 ppm in ¹H; δ ~0–10 ppm in ¹³C) and ethynyl protons (disappear due to coupling) confirm regiochemistry .

- HRMS : Exact mass (calc. for C₁₀H₁₃ClN₂Si: 224.76) validates molecular integrity .

- LC-MS : Monitors reaction progress and intermediate purity (>95%) .

Q. What safety precautions are required when handling this compound?

- Hazards : Irritant (skin/eyes), potential respiratory sensitizer.

- Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in inert atmosphere (N₂) at –20°C .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-chlorination, ethynyl group displacement) impact synthesis, and how are they mitigated?

- Challenges : Over-chlorination can occur during NCS-mediated cyclization; ethynyl displacement may arise under strong nucleophiles.

- Solutions :

- Use N-chlorosuccinimide (NCS) in DMF at 0°C to control chlorination .

- Protect the ethynyl group with TMS to prevent nucleophilic attack during alkoxylation .

- Validation : Monitor by ¹H NMR for unexpected shifts (e.g., new Cl substituents at δ >7.5 ppm) .

Q. What strategies enhance regioselectivity in functionalizing the pyrazine ring?

- Regioselective Alkoxylation : React 2,6-dichlorothieno[2,3-b]pyrazin-3-amine with NaOMe/MeOH at 50°C to substitute the 2-position Cl, leaving the 6-position intact for further modifications .

- Microwave-Assisted Hydrogenation : Reduces steric hindrance, favoring 6-position hydrogenation over side reactions (yield >85%) .

Q. How can computational methods predict biological activity or tautomeric behavior of this compound?

- Tautomerism Analysis : DFT calculations (B3LYP/6-31G*) predict keto-enol tautomer stability, affecting binding to targets like kinases .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with EGFR (binding energy <–8 kcal/mol) .

Q. What are the limitations of current biological activity studies, and how can assay design be improved?

- Limitations : Low solubility (logP ~2.5) in aqueous media limits in vitro testing.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。